Cas no 1357482-03-1 ((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid)
![(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1357482-03-1x500.png)
(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (6s)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic Acid
- (6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- CS-0067247
- MFCD21362512
- (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylicacid
- 1357482-03-1
- (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- 6(S)-5-BOC-1,1-DIFLUORO-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID
- AS-41837
- AKOS024259125
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline, 97%
- (6S)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline
- DTXSID80857317
- SCHEMBL16635463
- N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline
-
- MDL: MFCD21362512
- インチ: InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11?/m0/s1
- InChIKey: OXXSWURHJYLTIL-RGENBBCFSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC2(F)F
計算された属性
- せいみつぶんしりょう: 277.11256435g/mol
- どういたいしつりょう: 277.11256435g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.8Ų
(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB387051-250mg |
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-proline; . |
1357482-03-1 | 250mg |
€612.70 | 2025-02-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0205-10G |
(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid |
1357482-03-1 | 97% | 10g |
¥ 25,608.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0205-5G |
(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid |
1357482-03-1 | 97% | 5g |
¥ 15,364.00 | 2023-04-03 | |
abcr | AB387051-250 mg |
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-proline; . |
1357482-03-1 | 250 mg |
€430.90 | 2023-07-19 | ||
Apollo Scientific | PC409047-250mg |
(6S)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid, N-BOC protected |
1357482-03-1 | 95% | 250mg |
£363.00 | 2025-02-21 | |
Chemenu | CM208298-1g |
(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid |
1357482-03-1 | 95% | 1g |
$833 | 2021-08-04 | |
Apollo Scientific | PC409047-1g |
(6S)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid, N-BOC protected |
1357482-03-1 | 95% | 1g |
£909.00 | 2025-02-21 | |
BAI LING WEI Technology Co., Ltd. | 332096-100mg |
6(S)-5-BOC-1,1-DIFLUORO-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID |
1357482-03-1 | 95% | 100mg |
¥ 4290 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 332096-500mg |
6(S)-5-BOC-1,1-DIFLUORO-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID |
1357482-03-1 | 95% | 500mg |
¥ 12870 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S883015-500mg |
6(S)-5-BOC-1,1-DIFLUORO-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID |
1357482-03-1 | 95% | 500mg |
¥13,939.00 | 2022-08-31 |
(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
(6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acidに関する追加情報
Comprehensive Overview of (6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS No. 1357482-03-1)
The compound (6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS No. 1357482-03-1) is a highly specialized spirocyclic carboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. Its unique spiro[2.4]heptane core, combined with difluoro and tert-butoxycarbonyl (Boc) functional groups, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its structural complexity and potential applications in peptide synthesis and small-molecule therapeutics.
In recent years, the demand for fluorinated spirocyclic compounds like CAS 1357482-03-1 has surged, driven by their enhanced metabolic stability and bioavailability. The difluoro moiety is particularly noteworthy, as fluorination is a key strategy in modern medicinal chemistry to improve drug-likeness. This compound’s Boc-protected amine further enhances its utility in solid-phase peptide synthesis (SPPS), a technique widely used in developing biologics and antibody-drug conjugates (ADCs).
From a synthetic perspective, (6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid exemplifies the growing trend toward stereoselective synthesis. The (6S) configuration is critical for chiral specificity in drug design, aligning with the industry’s focus on enantiopure intermediates. Its spirocyclic scaffold also addresses challenges in conformational restriction, a hot topic in optimizing GPCR-targeted drugs and enzyme inhibitors.
Environmental and regulatory considerations are another focal point for compounds like CAS 1357482-03-1. The Boc group offers a balance between stability and deprotection ease, reducing waste in green chemistry applications. This aligns with the pharmaceutical industry’s push toward sustainable synthesis, a frequent search query among chemists exploring eco-friendly protecting groups.
Analytical characterization of this compound typically involves NMR, HPLC, and mass spectrometry, techniques commonly searched by quality control professionals. Its carboxylic acid functionality allows for further derivatization, making it a versatile building block for high-throughput screening (HTS) libraries—a trending topic in drug discovery forums.
In summary, (6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid represents a convergence of fluorine chemistry, spirocyclic design, and chiral synthesis, addressing multiple pain points in modern R&D. Its relevance to preclinical development and fragment-based drug design (FBDD) ensures continued interest, as evidenced by rising searches for “spirocyclic drug candidates” and “Boc-protected amino acids” in scientific databases.
1357482-03-1 ((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid) 関連製品
- 2027934-61-6(Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-)
- 926018-57-7(Haegtftsdvssyle)
- 1251222-01-1(3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid)
- 877633-49-3(N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N'-(4-methylphenyl)methylethanediamide)
- 777807-92-8(N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)
- 896356-47-1(N-(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methanesulfonylbenzamide)
- 2176270-91-8(2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole)
- 2034448-90-1(1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea)
- 1177342-31-2(2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride)
- 2228308-60-7(N-3-(1-azido-2-hydroxyethyl)phenylacetamide)
